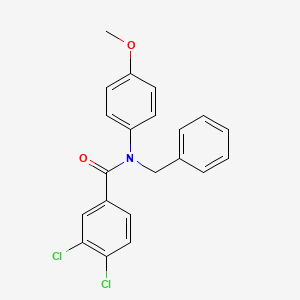

N-苄基-3,4-二氯-N-(4-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide”, is reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The specific chemical reactions involving “N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide” are not mentioned in the available sources.科学研究应用

腐蚀抑制

Mishra 等人 (2018 年) 对包括 N-(4-甲氧基苯基)苯甲酰胺在内的 N-苯基苯甲酰胺衍生物的腐蚀抑制性能进行了一项研究,证明了它们在防止软钢酸性腐蚀方面的有效性。研究表明,甲氧基取代基提高了腐蚀抑制效率,支持了 N-苄基-3,4-二氯-N-(4-甲氧基苯基)苯甲酰胺在保护性涂层和材料工程中的潜在应用 (Mishra 等人,2018 年)。

分子结构分析

Demir 等人 (2015 年) 专注于一种新型苯甲酰胺衍生物的分子结构,通过 X 射线衍射和 DFT 计算展示了其抗氧化性能。该研究突出了该化合物在开发用于药理应用的新型抗氧化剂方面的潜力 (Demir 等人,2015 年)。

作为抗血小板剂的生物学评估

Liu 等人 (2019 年) 设计并合成了 4-甲氧基-3-芳基酰胺基-N-(取代苯基)苯甲酰胺衍生物,以评估它们作为抗血小板剂的潜力。这些化合物表现出显着的活性,表明 N-苄基-3,4-二氯-N-(4-甲氧基苯基)苯甲酰胺衍生物在开发更安全、更有效的抗血小板药物中的应用 (Liu 等人,2019 年)。

作用机制

Target of Action

The primary target of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is tyrosinase , an enzyme that plays a crucial role in the production of melanin .

Mode of Action

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide interacts with tyrosinase, inhibiting its activity

Pharmacokinetics

The compound’s molecular weight of 38627 suggests it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide’s action primarily involve the inhibition of melanin production due to the inhibition of tyrosinase . This could potentially lead to changes in pigmentation.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide. For example, the reaction between carboxylic acids and amines to produce amide compounds like N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide is usually performed at high temperatures . This is incompatible with most functionalized molecules , suggesting that the compound’s stability and efficacy could be affected by high temperatures.

属性

IUPAC Name |

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c1-26-18-10-8-17(9-11-18)24(14-15-5-3-2-4-6-15)21(25)16-7-12-19(22)20(23)13-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSWPEJCYLLWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,4-dichloro-N-(4-methoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)

![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)

phenyl]methylidene})amine](/img/structure/B2865742.png)